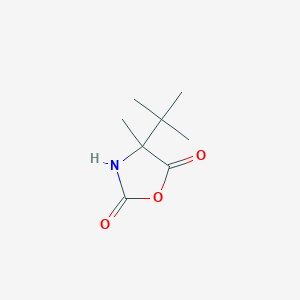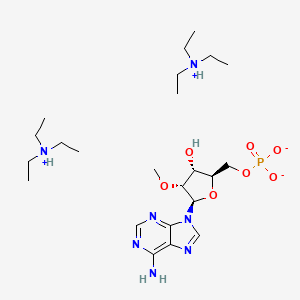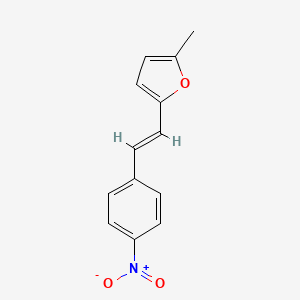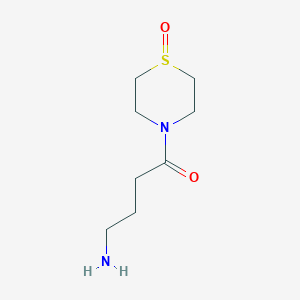![molecular formula C10H6N2O3 B12865557 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid typically involves the condensation of aromatic aldehydes with 2-aminophenols, followed by cyclization . The reaction conditions often include the use of catalysts such as LAIL@MNP nonmartial (MNC-19) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced catalytic systems to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]oxazole-2-carboxylic acid: Lacks the cyanomethyl group, which may affect its biological activity.
6-Methylbenzo[d]oxazole-2-carboxylic acid: Contains a methyl group instead of a cyanomethyl group, leading to different chemical properties.
Uniqueness
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is unique due to its cyanomethyl group, which can enhance its reactivity and biological activity compared to similar compounds . This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H6N2O3 |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
6-(cyanomethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O3/c11-4-3-6-1-2-7-8(5-6)15-9(12-7)10(13)14/h1-2,5H,3H2,(H,13,14) |
InChI-Schlüssel |
NBXLGVQIBBXCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)



![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)



